molecular formula C32H30N2O2 B12000725 1,4-Bis(diphenylacetyl)piperazine

1,4-Bis(diphenylacetyl)piperazine

Cat. No.: B12000725
M. Wt: 474.6 g/mol
InChI Key: IQCCWIJNXDVXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(diphenylacetyl)piperazine (CAS RN: 2568-56-1) is a piperazine derivative featuring two diphenylacetyl substituents at the 1- and 4-positions of the piperazine ring. Its molecular formula is C₃₂H₃₀N₂O₂, with a molecular weight of 474.593 g/mol .

Properties

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C32H30N2O2/c35-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-21-23-34(24-22-33)32(36)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI Key

IQCCWIJNXDVXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(diphenylacetyl)piperazine typically involves the reaction of piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(diphenylacetyl)piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diphenylacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the diphenylacetyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(diphenylacetyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(diphenylacetyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following section compares 1,4-Bis(diphenylacetyl)piperazine with structurally analogous piperazine derivatives, focusing on molecular features, synthesis methods, applications, and biological activities.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Structural Features
1,4-Bis(diphenylacetyl)piperazine C₃₂H₃₀N₂O₂ 474.593 Diphenylacetyl Bulky aromatic ketones; high steric hindrance
1,4-Bis(methacryloyl)piperazine C₁₂H₁₈N₂O₂ 246.29 Methacryloyl Polymerizable vinyl groups
1,4-Bis(4-nitrophenyl)piperazine C₁₆H₁₆N₄O₄ 328.32 4-Nitrophenyl Electron-withdrawing nitro groups
1,4-Bis(3-aminopropyl)piperazine C₁₀H₂₂N₄ 198.31 3-Aminopropyl Flexible aliphatic amine linkers
1,4-Bis(4-fluorophenylsulfonyl)piperazine C₁₆H₁₄F₂N₂O₄S₂ 424.42 4-Fluorophenylsulfonyl Sulfonyl electron-withdrawing groups
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine C₂₈H₃₂Cl₂N₂O₄ 543.48 Chloro, isobutoxy, benzoyl Halogenated aromatic ketones

Key Observations :

  • Steric Effects: 1,4-Bis(diphenylacetyl)piperazine exhibits greater steric hindrance compared to derivatives with smaller substituents (e.g., methacryloyl or aminopropyl groups), which may limit its solubility or reactivity in certain applications .
  • Electronic Effects : Nitrophenyl and sulfonyl substituents introduce strong electron-withdrawing effects, contrasting with the electron-rich diphenylacetyl groups .

Key Observations :

  • Green Chemistry : 1,4-Bis(methacryloyl)piperazine was synthesized using maghnite clay catalysts, emphasizing solvent-free and energy-efficient protocols .
  • Microwave Synthesis : Derivatives like N,N′-bis(5-arylidene-thiazolinyl)piperazine were prepared under microwave irradiation, enabling rapid reaction kinetics and high yields .

Key Observations :

  • Therapeutic Potential: Sulfonyl and dithiocarbamate derivatives demonstrate significant antidiabetic and antitumor activities, respectively .
  • Material Science: Methacryloyl and aminopropyl derivatives are utilized in polymer and nanoparticle synthesis due to their reactive functional groups .
Physical and Thermal Properties
Compound Name Melting Point (°C) Thermal Stability (TGA) Solubility Profile Reference
1,4-Bis(diphenylacetyl)piperazine Not reported Likely low (high MW)
1,4-Bis(4-nitrophenyl)piperazine 162–164 Moderate in polar solvents
1,4-Bis(methacryloyl)piperazine Not reported Decomposition onset at 250°C Soluble in DMF, THF
1,4-Bis(2-bicycloheptenyl)piperazine 70.2–72.7 Soluble in chloroform

Key Observations :

  • Thermal Stability : Methacryloyl derivatives exhibit high thermal stability, making them suitable for high-temperature polymer applications .
  • Solubility : Bulky substituents (e.g., diphenylacetyl) likely reduce aqueous solubility, whereas polar groups (e.g., sulfonyl) enhance it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.